molecular formula InSc3 B14718715 CID 71355337 CAS No. 12030-15-8

CID 71355337

Cat. No.: B14718715
CAS No.: 12030-15-8
M. Wt: 249.686 g/mol
InChI Key: SLCIYQKISSGFGV-UHFFFAOYSA-N
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Description

CID 71355337 (PubChem Compound Identifier 71355337) is a chemical compound referenced in studies involving essential oil analysis and structural characterization. Key findings include:

  • Structural Identification: this compound was isolated from a citrus-derived essential oil (CIEO) and characterized using gas chromatography-mass spectrometry (GC-MS) (Figure 1B, 1D) .
  • Isolation and Quantification: During vacuum distillation of CIEO, this compound was detected in specific fractions, with its concentration varying across distillation stages (Figure 1C) . This indicates volatility and thermal stability comparable to other terpenoids.
  • Analytical Data: The mass spectrum of this compound (Figure 1D) provides critical insights into its fragmentation pattern, aiding in structural elucidation .

Properties

CAS No.

12030-15-8

Molecular Formula

InSc3

Molecular Weight

249.686 g/mol

InChI

InChI=1S/In.3Sc

InChI Key

SLCIYQKISSGFGV-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[Sc].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71355337 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a pyrimidine-fused ring compound, which is achieved through a series of reactions involving specific reagents and catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain product quality. The industrial methods also incorporate purification steps to remove any impurities and achieve the required chemical standards.

Chemical Reactions Analysis

Types of Reactions

CID 71355337 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to optimize the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound, enhancing its chemical versatility.

Scientific Research Applications

CID 71355337 has a wide range of scientific research applications, making it a valuable compound in various fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment.

    Industry: The compound finds applications in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of CID 71355337 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The detailed molecular pathways and targets are subjects of ongoing research, aiming to elucidate the precise mechanisms underlying its biological effects .

Comparison with Similar Compounds

To contextualize CID 71355337, we compare it with structurally or functionally related compounds, focusing on molecular properties, synthesis, and biological relevance.

Structural and Functional Analogues

Table 1: Comparison of this compound with Oscillatoxin Derivatives and Related Terpenoids
Compound Name PubChem CID Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity Reference
This compound 71355337 Not reported* Not reported* Terpenoid backbone, cyclic structure Essential oil component
Oscillatoxin D 101283546 C₃₄H₅₄O₈ 602.79 Macrocyclic lactone, methyl branches Cytotoxic, marine toxin
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₆O₈ 616.81 Methyl-substituted lactone ring Anticancer activity
Ginsenoside Rf 441925 C₄₂H₇₂O₁₄ 801.01 Triterpene saponin, glycosylated Anti-inflammatory, neuroprotective
3,5-Dimethoxypyridine Derivative 59200652 C₇H₈BrNO₂ 218.05 Pyridine ring, brominated substituent Synthetic intermediate

Key Comparative Findings

Structural Complexity: this compound shares a cyclic terpenoid backbone with oscillatoxin derivatives (e.g., oscillatoxin D) but lacks the macrocyclic lactone moiety characteristic of marine toxins . Its simpler structure aligns more closely with monoterpenes found in plant essential oils . Unlike glycosylated triterpenes like ginsenoside Rf, this compound lacks sugar moieties, suggesting differences in solubility and bioavailability .

Analytical Techniques: this compound was identified using GC-MS and vacuum distillation , whereas oscillatoxin derivatives require advanced LC-MS/MS and nuclear magnetic resonance (NMR) for structural confirmation due to their larger size and complexity . Similar to ginsenoside Rf, collision-induced dissociation (CID) in mass spectrometry could differentiate structural isomers of this compound, though this remains unexplored in the current evidence .

Synthetic and Natural Origins: this compound is naturally occurring in CIEO, contrasting with synthetic intermediates like the 3,5-dimethoxypyridine derivative (CID 59200652), which is synthesized via lithiation and bromination . Oscillatoxins are marine natural products, highlighting the ecological diversity of terpenoid sources compared to this compound’s plant origin .

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